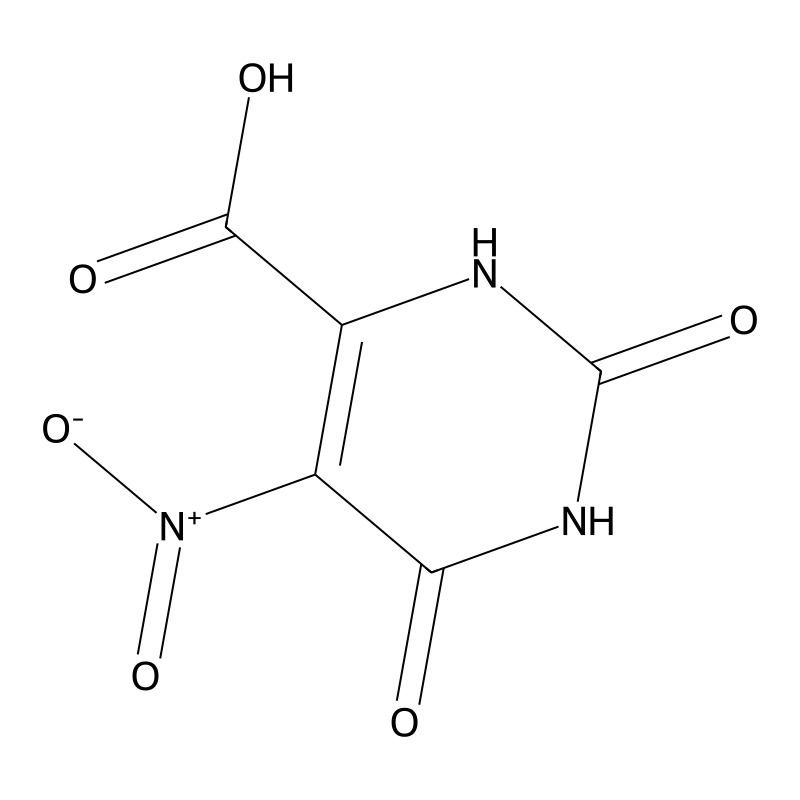5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pyrimidine Biosynthesis Studies
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, also known as 5-nitroorotic acid, serves as a crucial intermediate in pyrimidine biosynthesis, a fundamental cellular process responsible for producing pyrimidine nucleotides essential for DNA and RNA synthesis [PubChem, Compound Summary for 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, ]. Researchers utilize 5-nitroorotic acid to investigate enzymes and regulatory mechanisms governing pyrimidine biosynthesis pathways. By studying its metabolism and interaction with other pyrimidine precursors, scientists gain insights into cellular control of nucleotide production.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme that catalyzes the conversion of dihydroorotic acid to 5-nitroorotic acid in the pyrimidine biosynthesis pathway. 5-Nitroorotic acid itself exhibits inhibitory effects on DHODH activity [BLD Pharm, Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate, ]. This property makes it a valuable tool for studying DHODH function and the development of DHODH inhibitors as potential chemotherapeutic agents. Inhibition of DHODH disrupts pyrimidine biosynthesis, leading to impaired DNA synthesis and cancer cell proliferation.
Pyrimidine Analogue Studies
Due to its structural similarity to other pyrimidine derivatives, 5-nitroorotic acid finds application in research on novel pyrimidine analogues with potential therapeutic applications. Scientists can evaluate the cellular uptake, metabolism, and biological effects of these analogues compared to 5-nitroorotic acid. This knowledge can aid in the design and development of new drugs targeting specific enzymes or pathways in various diseases.
Investigation of Metabolic Disorders
5-Nitroorotic acid can be used as a biomarker in studies focusing on inherited metabolic disorders affecting pyrimidine biosynthesis. By analyzing the levels and metabolism of 5-nitroorotic acid in patients, researchers can gain insights into potential enzyme deficiencies or pathway disruptions causing these disorders [National Center for Biotechnology Information, Gene - UMPH, ]. This information can be crucial for developing diagnostic tools and potential therapeutic strategies for such conditions.
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 201.09 g/mol. This compound features a nitro group and two carbonyl groups within a pyrimidine ring structure. It is known for its potential applications in medicinal chemistry and as a precursor for various chemical syntheses. The compound is also recognized by its CAS number 17687-24-0 and PubChem ID 103442 .
The chemical reactivity of 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be attributed to its functional groups. Key reactions include:
- Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
- Condensation Reactions: The carbonyl groups can undergo condensation reactions with various nucleophiles.
- Reduction: The nitro group can be reduced to an amine under suitable conditions.
These reactions highlight the compound's versatility in organic synthesis.
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exhibits biological activity that may include antimicrobial and antitumor properties. Its structural components allow it to interact with biological targets, although specific mechanisms of action are still under investigation. Preliminary studies suggest that derivatives of this compound may show promise in drug development due to their ability to inhibit certain enzymes or pathways involved in disease processes .
Various synthesis methods have been proposed for obtaining 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid:
- Cyclization Reactions: Starting from simpler pyrimidine derivatives, cyclization can yield the target compound through controlled reactions involving nitro groups.
- Functional Group Modifications: Pre-existing pyrimidine compounds can be modified by introducing nitro and carboxylic acid functionalities through nitration and carboxylation processes.
- Multi-step Synthetic Routes: Complex synthetic routes involving several steps may be employed to ensure high yields and purity of the final product.
The applications of 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid are diverse:
- Pharmaceuticals: Potential use as a precursor for developing new therapeutic agents.
- Agricultural Chemicals: Possible applications in agrochemicals due to its biological activity against pests or pathogens.
- Research: Utilized in biochemical research for studying enzyme interactions and metabolic pathways.
Interaction studies involving 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid focus on its binding affinity with various biological targets. These studies typically employ techniques such as:
- Molecular Docking: To predict how the compound interacts with proteins or enzymes.
- In vitro Assays: To evaluate the biological effects of the compound on cell lines or microbial cultures.
Preliminary results indicate that derivatives of this compound may exhibit significant interactions with specific targets relevant to disease treatment .
Several compounds share structural similarities with 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | 65717-13-7 | 0.99 | Salts form; enhanced solubility |
| Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate | 200394-21-4 | 0.95 | Methyl ester derivative; altered reactivity |
| Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | 52047-16-2 | 0.93 | Ethyl ester derivative; different solubility profile |
| Methyl 5-Nitrouracil-6-carboxylate | 6311-73-5 | 0.95 | Different nitrogen positioning; distinct biological activity |
The uniqueness of 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid lies in its specific arrangement of functional groups which confer distinct chemical properties and potential biological activities compared to its analogs .








